molecular formula C16H18N2O3 B2561372 N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide CAS No. 1311757-29-5

N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide

Cat. No.: B2561372
CAS No.: 1311757-29-5
M. Wt: 286.331
InChI Key: ICRCJAIMLFPUBX-UHFFFAOYSA-N
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Description

N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a para-substituted phenyl ring bearing an oxan-4-yl (tetrahydropyranyl) amino group. This structural motif combines the electron-rich furan ring with the polar, hydrogen-bonding capabilities of the oxan-4-yl amine, making it a candidate for applications in medicinal chemistry and agrochemical research. Its synthesis likely involves nucleophilic aromatic substitution or reductive amination to introduce the oxan-4-yl group .

Properties

IUPAC Name

N-[4-(oxan-4-ylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(15-2-1-9-21-15)18-13-5-3-12(4-6-13)17-14-7-10-20-11-8-14/h1-6,9,14,17H,7-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRCJAIMLFPUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide typically involves the following steps:

    Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.

    Amidation reaction: The furan-2-carboxylic acid is then reacted with 4-aminophenyl oxane under appropriate conditions to form the desired amide. This reaction often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: this compound with an amino group instead of a nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-[4-(oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide (Compound 4)
  • Structure : Features an epoxide (oxiran) group instead of the oxan-4-yl amine.
  • This contrasts with the oxan-4-yl group, which enhances solubility and metabolic stability due to its oxygenated heterocycle .
  • Synthesis : Prepared via epoxide-functionalized intermediates, differing from the oxan-4-yl derivative’s likely amination pathway .
5-(4-Acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide
  • Structure : Substitutes oxan-4-yl with morpholine and acetyl groups.
  • Properties: The morpholine group improves water solubility and pharmacokinetics, while the acetyl group may influence electronic properties and binding affinity.
N-(4-Bromophenyl)furan-2-carboxamide
  • Structure : A simple bromine substituent at the para position.
  • Lacks the hydrogen-bonding capacity of oxan-4-yl, resulting in lower solubility .

Core Modifications: Furan-2-carboxamide Derivatives

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5)
  • Structure : Replaces the phenyl ring with a 1,3,4-oxadiazole heterocycle.
  • However, it may reduce solubility compared to the oxan-4-yl-substituted derivative .
N-{2-[(4-Chlorobenzyl)carbamoyl]phenyl}furan-2-carboxamide (4d)
  • Structure : Incorporates a chlorobenzyl carbamoyl side chain.
  • Properties : The chlorobenzyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The oxan-4-yl group offers a balance between hydrophilicity and steric bulk .

Physicochemical and Spectroscopic Comparisons

Compound Melting Point (°C) 13C NMR (δ, ppm) Solubility Profile
N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide Not reported ~158 (C=O), 153–112 (aromatic) Moderate in polar solvents
N-[4-(oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide (4) Brown powder 158.02 (C=O), 153.41 Low due to epoxide hydrophobicity
N-(4-Morpholin-4-ylphenyl)furan-2-carboxamide Not reported Similar aromatic shifts High in DMSO/water
N-(4-Bromophenyl)furan-2-carboxamide Not reported ~126 (C-Br) Low in aqueous media

Insecticidal Activity

  • Compounds like N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) and N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) exhibit insect growth regulatory activity, attributed to their heterocyclic moieties disrupting chitin synthesis . The oxan-4-yl derivative’s activity would depend on its ability to mimic natural substrates or inhibit enzymes via hydrogen bonding.

Antioxidant and Corrosion Inhibition

  • Thiourea derivatives (e.g., N-((4-hydroxyphenyl)carbamothioyl)furan-2-carboxamide) show antioxidant properties via radical scavenging, linked to the thioamide group . The oxan-4-yl group’s ether oxygen may offer similar radical stabilization but with reduced redox activity.

Biological Activity

N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The chemical formula for this compound is C16H18N2O3, with a molecular weight of 286.33 g/mol. The structure features a furan ring and an oxan-4-ylamino substituent, which contribute to its unique biological properties.

The mechanism of action of this compound involves binding to specific molecular targets within cells. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. Research indicates that this compound may interact with pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The compound exhibited IC50 values indicating its effectiveness in inhibiting cell growth:

Cell Line IC50 (µM)
Caco-237.4
HCT-1168.9

These results suggest that this compound may inhibit cancer cell proliferation through specific interactions with cellular signaling pathways such as PI3K/AKT .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, though further research is needed to quantify its efficacy and mechanism in this context.

Case Studies

A notable study explored the structure–activity relationship (SAR) of related compounds, revealing insights into how modifications to the chemical structure can enhance biological activity. For instance, derivatives with specific substituents showed improved binding affinity to PI3Kα, underscoring the importance of structural optimization in drug design .

Another research effort focused on the compound's effect on gene expression related to apoptosis and cell survival. Treatment with this compound resulted in a significant reduction in PI3K and AKT gene expression while increasing pro-apoptotic gene BAD expression, indicating a potential mechanism for its anticancer effects .

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